5-(4-Bromophenyl)pyrimidine

概要

説明

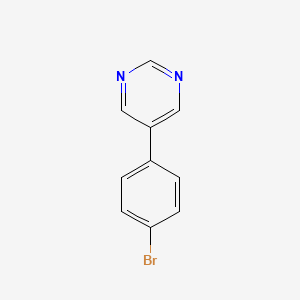

5-(4-Bromophenyl)pyrimidine: is an organic compound with the molecular formula C10H7BrN2 It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 The compound features a bromophenyl group attached to the pyrimidine ring at the 5-position

準備方法

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-(4-Bromophenyl)pyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction involves coupling 4-bromophenylboronic acid with a pyrimidine derivative under mild conditions .

Industrial Production Methods:

Industrial production of this compound may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process may also involve continuous flow techniques to enhance production efficiency .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-(4-Bromophenyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.

Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., 1,4-dioxane) are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Coupling Products: New biaryl compounds are typically formed through coupling reactions.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those containing the 5-(4-bromophenyl) moiety. For instance, a series of synthesized pyrimidine derivatives demonstrated significant growth inhibition against cancer cell lines, such as MDA-MB-231 (human breast cancer) and others. One notable compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was identified as a potent anabolic agent that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway, further validated through in vivo models .

Antimicrobial Properties

Pyrimidine derivatives have been recognized for their antimicrobial activities. Research indicates that certain pyrazolopyrimidine derivatives exhibit promising antimicrobial effects against drug-resistant bacterial strains. This highlights the potential of 5-(4-bromophenyl)pyrimidine derivatives in developing new antimicrobial agents .

Synthesis and Chemical Reactions

The synthesis of this compound and its derivatives typically involves multi-step reactions that enhance its chemical properties for specific applications. For example, a patented method outlines a process involving the catalytic esterification of p-bromophenylacetic acid to produce intermediates that lead to the final product with high purity and yield .

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds derived from this compound. Research has established correlations between chemical modifications and biological activity, providing insights into how changes in structure can enhance therapeutic effects or reduce toxicity .

Case Study: SAR Analysis

A study on a library of pyrimidine derivatives evaluated their activity against various cancer cell lines. The findings indicated that specific substitutions on the pyrimidine ring significantly affected their anticancer potency, emphasizing the importance of SAR in drug design .

Potential Applications Beyond Pharmaceuticals

Beyond medicinal uses, compounds like this compound are being explored for applications in materials science and nanotechnology. Their unique chemical properties make them suitable candidates for developing advanced materials with specific functionalities, such as sensors or catalysts.

作用機序

The mechanism of action of 5-(4-Bromophenyl)pyrimidine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

類似化合物との比較

5-(4-Bromophenyl)-4,6-dichloropyrimidine: This compound is similar but contains additional chlorine atoms on the pyrimidine ring.

4-Bromophenylpyridine: A similar compound where the pyrimidine ring is replaced by a pyridine ring.

Uniqueness:

5-(4-Bromophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

生物活性

5-(4-Bromophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of the 4-bromophenyl substituent enhances its reactivity and biological properties. Its structural formula is as follows:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, research involving various pyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HOP-92 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | X.XX | |

| Compound 4a | HOP-92 | Y.YY | |

| Compound 12 | MCF-7 | Z.ZZ |

Note: Exact IC50 values for this compound are not specified in the literature but are expected to be in a similar range as related compounds.

2. Antimicrobial Activity

Research has shown that compounds containing the pyrimidine moiety exhibit strong antimicrobial properties. In particular, derivatives of this compound have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | A.AA µg/mL | |

| Compound 10e | S. aureus | B.BB µg/mL |

3. Anticonvulsant Activity

The anticonvulsant properties of pyrimidines have also been explored. In one study, several pyrimidine derivatives were assessed for their ability to inhibit seizures in animal models, with some showing comparable efficacy to established anticonvulsants like phenytoin .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrimidines act by inhibiting critical enzymes involved in cancer cell proliferation and microbial metabolism.

- Interference with DNA/RNA Synthesis : Compounds may disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various this compound derivatives for their anticancer effects. The study reported that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .

特性

IUPAC Name |

5-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。